molecular formula C10H9FN2O2 B14407274 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide CAS No. 84044-35-9

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide

Cat. No.: B14407274
CAS No.: 84044-35-9
M. Wt: 208.19 g/mol
InChI Key: FSWKHXRFBKCWOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide typically involves the condensation of 2,3-diaminotoluene with 6-fluorobenzene-1,2-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1,4-dioxide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidative cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign oxidizing agents and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes in bacterial and tumor cells. The compound targets DNA and proteins, leading to oxidative damage and cell death. The presence of the 1,4-dioxide group is crucial for its biological activity, as it facilitates the formation of ROS .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline 1,4-dioxide: Shares the same core structure but lacks the methyl and fluoro substituents.

    2,3-Dimethylquinoxaline: Lacks the 1,4-dioxide group.

    6-Fluoroquinoxaline: Lacks the methyl and 1,4-dioxide groups.

Uniqueness

2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is unique due to the combined presence of the 2,3-dimethyl and 6-fluoro substituents along with the 1,4-dioxide group. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

84044-35-9

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

6-fluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H9FN2O2/c1-6-7(2)13(15)10-5-8(11)3-4-9(10)12(6)14/h3-5H,1-2H3

InChI Key

FSWKHXRFBKCWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)F)C

Origin of Product

United States

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